molecular formula C8H15NO3 B13813187 (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one

(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one

Cat. No.: B13813187
M. Wt: 173.21 g/mol
InChI Key: ZDPTZLODCLLVDN-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with an ethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with an ethoxyethanol under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one include other pyrrolidinone derivatives with different substituents. Examples include:

  • (4S)-4-(methoxyethoxy)pyrrolidin-2-one
  • (4S)-4-(ethoxyethoxy)pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethoxyethoxy group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(4S)-4-(1-ethoxyethoxy)pyrrolidin-2-one

InChI

InChI=1S/C8H15NO3/c1-3-11-6(2)12-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6?,7-/m0/s1

InChI Key

ZDPTZLODCLLVDN-MLWJPKLSSA-N

Isomeric SMILES

CCOC(C)O[C@H]1CC(=O)NC1

Canonical SMILES

CCOC(C)OC1CC(=O)NC1

Origin of Product

United States

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